1-(4-Methoxyphenyl)thian-1-ium;perchlorate
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Overview
Description
1-(4-Methoxyphenyl)thian-1-ium;perchlorate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thian-1-ium core substituted with a 4-methoxyphenyl group and paired with a perchlorate anion. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)thian-1-ium;perchlorate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with a suitable alkylating agent under acidic conditions to form the thian-1-ium salt. The perchlorate anion is then introduced through a metathesis reaction with a perchlorate salt. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)thian-1-ium;perchlorate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thian-1-ium center, with common reagents including halides and amines. These reactions often yield substituted thian-1-ium derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)thian-1-ium;perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Medicine: Research has explored its potential as a pharmacological agent, with studies investigating its effects on various biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)thian-1-ium;perchlorate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)thian-1-ium;perchlorate can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound also contains a 4-methoxyphenyl group but differs in its core structure, which is a tetrazole-thione.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar to the previous compound, but with a methoxy group in the ortho position.
4-Methoxyphenyl-1H-indole: This compound features an indole core with a 4-methoxyphenyl substitution.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)thian-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OS.ClHO4/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14;2-1(3,4)5/h5-8H,2-4,9-10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVWDFCTUNNDW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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